4-(Pyrrolidin-1-yl)-1-naphthoic acid
Description
Properties
CAS No. |
664362-55-4 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)13-7-8-14(16-9-3-4-10-16)12-6-2-1-5-11(12)13/h1-2,5-8H,3-4,9-10H2,(H,17,18) |
InChI Key |
ZVWINLYKSKLYBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
Activating the carboxylic acid group of 1-naphthoic acid or its derivatives enables coupling with pyrrolidine. The Cambridge synthesis (Search Result) demonstrates the use of ethylcarbodiimide (EDAC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 4°C to form amide bonds. Similarly, the patent (Search Result) employs EDCI (a carbodiimide condensing agent) with DIPEA (base) in DCM at -10–30°C for analogous couplings. These conditions could be adapted for amidation, though the target compound requires an aryl amine rather than an amide.
Table 1: Coupling Agents and Reaction Parameters from Literature
Challenges and Modifications
Direct amidation faces steric and electronic hurdles due to the naphthalene ring’s rigidity. Alternative activation methods, such as converting the carboxylic acid to an acid chloride (using thionyl chloride , as in Search Result), may improve reactivity. Subsequent reaction with pyrrolidine under inert conditions (e.g., N₂ atmosphere , Search Result) could facilitate bond formation.
Nucleophilic Aromatic Substitution
Substrate Design
Introducing a leaving group (e.g., chloride, bromide) at the 4-position of 1-naphthoic acid enables displacement by pyrrolidine. The patent (Search Result) highlights hydrolysis and decarboxylation steps for functional group interconversion, suggesting that halogenation could precede substitution.
Reaction Optimization
Hydrolysis of Nitrile or Ester Precursors
Nitrile Hydrolysis
A nitrile group at the 1-position can be hydrolyzed to a carboxylic acid using NaOH (Search Result) or HCl under reflux. For example, the patent describes hydrolyzing a nitrile intermediate in toluene/water with TBAB (phase-transfer catalyst) at 60–120°C.
Ester Deprotection
If the carboxylic acid is protected as an ester (e.g., methyl or benzyl), acidic or basic hydrolysis (e.g., HCl , KOH ) can regenerate the acid. The Cambridge synthesis (Search Result) uses NaOH pellets for aqueous workup, a method applicable to ester deprotection.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Direct Amidation | Mild conditions, high functional group tolerance | Low yield due to steric hindrance |
| Nucleophilic Substitution | Direct C-N bond formation | Requires pre-functionalized substrate |
| Nitrile Hydrolysis | High-yield acid generation | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions: 4-Pyrrolidin-1-ylnaphthalene-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups to the naphthalene ring.
Scientific Research Applications
4-Pyrrolidin-1-ylnaphthalene-1-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 4-(Pyrrolidin-1-yl)-1-naphthoic acid exerts its effects is largely dependent on its interaction with molecular targets. The pyrrolidine ring can interact with various biological molecules, potentially affecting enzyme activity or receptor binding. The naphthalene ring’s aromatic nature allows for π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Chloro and trifluoromethyl groups reduce electron density at the carboxylic acid, increasing acidity. Pyrrolidine and methoxy groups enhance electron density, decreasing acidity .
- Steric Effects : Bulky substituents (e.g., ) hinder intermolecular interactions, affecting crystallization and solubility .
Physicochemical Properties
Notes:
- Pyrrolidine-substituted analogs are expected to exhibit higher solubility in polar aprotic solvents due to amine basicity.
- Fluorinated derivatives (e.g., ) show enhanced thermal stability but poor aqueous solubility .
Q & A
Q. What are the common synthetic routes for 4-(Pyrrolidin-1-yl)-1-naphthoic acid, and what experimental conditions are critical for reproducibility?
- Methodological Answer : A typical synthesis involves derivatization of naphthoic acid precursors. For example, acetyl or methyl derivatives (e.g., 4-acetyl-1-naphthoic acid) can be synthesized via nucleophilic substitution using SOCl₂ and methanol under controlled temperatures (≤0°C) to minimize side reactions . Key parameters include stoichiometric ratios (e.g., 80 g of 1,4-naphthalene dicarboxylic acid in 560 mL methanol) and dropwise addition of reagents to control exothermicity. Post-synthesis purification via recrystallization (e.g., methanol) is recommended to achieve >98% purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm pyrrolidine substitution and aromatic proton environments. Mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₆H₁₅NO₂: 261.11 g/mol). X-ray crystallography resolves stereochemistry, as demonstrated for analogous compounds like 4-(4-pyridinyl)-1-naphthoic acid, where crystal packing and hydrogen-bonding patterns were critical for structural validation .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : Solubility in common solvents (e.g., DMSO, methanol) should be empirically determined. For example, 4-propyl-1-naphthoic acid has a solubility of 10 mM in DMSO, with stability maintained at RT in sealed, moisture-free environments . Stability under acidic/basic conditions should be tested via HPLC monitoring over 24–72 hours to assess decomposition pathways.
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer : Employ factorial design to optimize variables like temperature, reagent concentration, and reaction time. For instance, a study on 4-acetyl-1-naphthoic acid achieved yield improvements by adjusting SOCl₂ addition rates and reflux durations . Parallel reactions using automated liquid handlers can screen multiple conditions simultaneously, reducing resource consumption .
Q. What mechanistic insights exist for the substitution reactions involving pyrrolidine and naphthoic acid derivatives?
- Methodological Answer : Mechanistic studies using density functional theory (DFT) can model transition states and activation energies for nucleophilic substitution. Experimental validation via kinetic isotope effects (KIEs) or intermediate trapping (e.g., using LC-MS) is recommended. For example, halogenation of 4-methyl-1-naphthoic acid revealed regioselectivity influenced by electronic effects of the substituent .
Q. How does the crystal structure of this compound influence its physicochemical properties?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., as used for 4-(4-pyridinyl)-1-naphthoic acid) reveals intermolecular interactions like hydrogen bonding and π-stacking, which impact melting points and solubility. Computational tools (Mercury, CrystalExplorer) can predict packing efficiency and stability .
Q. What computational tools are effective for predicting structure-activity relationships (SARs) of this compound?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and QSAR modeling (DRAGON descriptors) can predict biological activity. For analogous compounds, virtual screening identified interactions with enzymatic active sites (e.g., carboxylate groups binding to metalloproteases) . Validate predictions with in vitro assays (e.g., enzyme inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
